REACTION_CXSMILES
|
C(O)(C(F)(F)F)=O.[F:8][C:9]([F:31])([F:30])[C:10]1[C:11]([N:16]2[CH2:21][CH2:20][CH:19]([NH:22]C(=O)OC(C)(C)C)[CH2:18][CH2:17]2)=[N:12][CH:13]=[CH:14][CH:15]=1>C(Cl)Cl>[F:30][C:9]([F:8])([F:31])[C:10]1[C:11]([N:16]2[CH2:21][CH2:20][CH:19]([NH2:22])[CH2:18][CH2:17]2)=[N:12][CH:13]=[CH:14][CH:15]=1
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C(=NC=CC1)N1CCC(CC1)NC(OC(C)(C)C)=O)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with CH2Cl2 (100 mL)
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Type
|
WASH
|
Details
|
washed with 1N NaOH (100 mL), H2O (100 mL) and brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C(=NC=CC1)N1CCC(CC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 58.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |